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molecular formula C5H8O4S B8654343 2-(sulfanylmethyl)succinic acid

2-(sulfanylmethyl)succinic acid

Cat. No. B8654343
M. Wt: 164.18 g/mol
InChI Key: SVEXORXGIFDNOF-UHFFFAOYSA-N
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Patent
US05814629

Procedure details

582 g (2.85 mol) of acetylthiomethylbutanedioic acid (VII) are added, under nitrogen and while cooling with ice, to a solution of 570 g (14.25 mol) of NaOH in 3 litres of water (exothermic reaction). After 15 hours' stirring at room temperature, the reaction mixture is acidified to pH 1 with concentrated hydrochloric acid and extraction is carried out with ether. The combined organic phases are dried over sodium sulfate and concentrated to dryness, and the crystalline residue is washed with 200 ml of cold dichloromethane. There are obtained 385 g of crystals having a melting point of 107°-108.5° C.
Quantity
582 g
Type
reactant
Reaction Step One
Name
Quantity
570 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8])(=O)C.[OH-].[Na+]>O>[SH:4][CH2:5][CH:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
582 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)O)CC(=O)O
Step Two
Name
Quantity
570 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 hours' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is acidified to pH 1 with concentrated hydrochloric acid and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
the crystalline residue is washed with 200 ml of cold dichloromethane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
SCC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 385 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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